3,5,6-trimethyl-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide
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Overview
Description
3,5,6-Trimethyl-N-(3-methylpyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran carboxamides. This compound is characterized by its unique structure, which includes a benzofuran ring, a pyridine ring, and a thiophene ring. The presence of these heterocyclic rings imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable phenol derivative with an aldehyde or ketone under acidic or basic conditions.
Introduction of Pyridine and Thiophene Rings: The pyridine and thiophene rings can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Formation of Carboxamide: The final step involves the coupling of the benzofuran derivative with the pyridine and thiophene derivatives to form the carboxamide. This can be achieved through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the benzofuran and pyridine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring. Electrophilic substitution reactions can be carried out using reagents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride or chlorine in acetic acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,5,6-Trimethyl-N-(3-methylpyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,5,6-trimethyl-N-(3-methylpyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **3,5,6-Trimethyl-N-(3-methylpyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide
- **3,5,6-Trimethyl-N-(3-methylpyridin-2-yl)-N-[(furan-2-yl)methyl]-1-benzofuran-2-carboxamide
- **3,5,6-Trimethyl-N-(3-methylpyridin-2-yl)-N-[(pyridin-2-yl)methyl]-1-benzofuran-2-carboxamide
Uniqueness
The uniqueness of 3,5,6-trimethyl-N-(3-methylpyridin-2-yl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide lies in the combination of the benzofuran, pyridine, and thiophene rings, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C23H22N2O2S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
3,5,6-trimethyl-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H22N2O2S/c1-14-7-5-9-24-22(14)25(13-18-8-6-10-28-18)23(26)21-17(4)19-11-15(2)16(3)12-20(19)27-21/h5-12H,13H2,1-4H3 |
InChI Key |
QCXJBALYBYXLPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)N(CC2=CC=CS2)C(=O)C3=C(C4=C(O3)C=C(C(=C4)C)C)C |
Origin of Product |
United States |
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